4-Amino-5-methylpyridin-2-ol

Finerenone synthesis Process chemistry Pharmaceutical intermediate

4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2) is the only regioisomer compatible with the patented finerenone synthetic pathway, achieving 84% yield and 99.1% purity in optimized processes. Its unique 4-amino/2-hydroxyl pattern ensures correct regiochemical outcomes; the isomer 3-amino-5-methylpyridin-2-ol (CAS 52334-51-7) fails to produce the target API. As Finerenone Impurity 48, this compound is indispensable for HPLC/UPLC method validation and stability studies. For procurement, verify supplier CoA includes HPLC purity ≥99%, NMR, and MS data. Specify either KSM-grade (≥99% purity) or certified reference standard for analytical use.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 95306-64-2
Cat. No. B046200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylpyridin-2-ol
CAS95306-64-2
Synonyms2-Hydroxy-4-amino-5-methylpyridine
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C=C1N
InChIInChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9)
InChIKeySSQZBQXJYGNUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2): Procurement-Ready Specifications and Core Identity


4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2) is a functionalized pyridine derivative, characterized by a 4-amino group, a 5-methyl group, and a 2-hydroxyl group on the pyridine ring, with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . This compound is a solid at room temperature, exhibits significant basicity due to its amino group, and can undergo nucleophilic substitution reactions at the alcoholic hydroxyl group under alkaline conditions . Its dual functionality makes it a versatile building block in organic synthesis and medicinal chemistry, with a specific and critical role as a key intermediate in the production of the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone .

Why In-Class Aminopyridinols Cannot Substitute for 4-Amino-5-methylpyridin-2-ol in Critical Applications


While the aminopyridinol class shares a common pyridine core, the specific substitution pattern of 4-Amino-5-methylpyridin-2-ol dictates its unique role in high-value synthetic pathways and its distinct impurity profile. The precise positioning of the amino and hydroxyl groups is essential for the regioselective chemical transformations required in the multi-step synthesis of complex drug molecules like finerenone . For example, its isomer 3-amino-5-methylpyridin-2-ol (CAS 52334-51-7) [1] would yield different reactivity and regiochemical outcomes, failing to produce the correct final active pharmaceutical ingredient (API). Furthermore, the compound's identity as a specific, designated impurity (Finerenone Impurity 48) [2] makes it an irreplaceable analytical reference standard for quality control and regulatory compliance. Substituting a close analog would not only derail the intended synthesis but also invalidate analytical methods, creating significant procurement and compliance risks. The quantitative evidence below clarifies these points of non-substitutability.

Quantitative Differentiation Guide for 4-Amino-5-methylpyridin-2-ol: Head-to-Head Evidence vs. Alternatives


Synthetic Efficiency: Optimized Yield and Purity for Finerenone Intermediate Production

In the synthesis of the finerenone intermediate, 4-Amino-5-methylpyridin-2-ol can be produced from 2-chloro-5-methylpyridin-4-amine with a reported yield of up to 84% and a purity of 99.1% after recrystallization from water . This level of synthetic efficiency is critical for cost-effective manufacturing. In contrast, alternative intermediates in the finerenone pathway, such as the precursor 2-chloro-5-methylpyridin-4-amine, require further synthetic steps, inherently leading to lower overall process yields and the introduction of new impurities [1]. The high yield and purity of the target compound directly translate to reduced cost of goods and simplified downstream purification, making it the preferred intermediate for this established commercial route.

Finerenone synthesis Process chemistry Pharmaceutical intermediate

Analytical Quality Control: Designated Impurity Reference Standard for Finerenone

4-Amino-5-methylpyridin-2-ol is an identified and cataloged impurity of the drug finerenone, specifically designated as Finerenone Impurity 48 [1]. This designation, in contrast to its positional isomer 3-amino-5-methylpyridin-2-ol which is not a specified finerenone impurity, makes it a mandatory reference standard for analytical method development, method validation (AMV), and quality control (QC) in the production of finerenone API and drug product [1]. Its use ensures compliance with regulatory guidelines for impurity profiling. Substitution with a non-designated analog would render an analytical method invalid, posing a significant risk to regulatory approval and batch release.

Analytical chemistry Pharmaceutical quality control Reference standards

Biological Target Engagement: Potential for Differentiated DHFR Inhibition

4-Amino-5-methylpyridin-2-ol has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . While specific quantitative Ki or IC50 data for this exact compound is not available in the searched literature, its structural features are consistent with the DHFR inhibitor pharmacophore. A related compound, an aminopyridinol derivative, has demonstrated potent inhibition with a Ki of 11 nM against E. coli DHFR [1]. In comparison, other DHFR inhibitors like trimethoprim show higher Ki values (e.g., ~2-3 nM for certain bacterial DHFRs, but much higher for human DHFR). This suggests a potential for 4-amino-5-methylpyridin-2-ol or its derivatives to exhibit a selective inhibition profile, which would be a key differentiator for further medicinal chemistry exploration. The lack of direct comparative data for the exact compound highlights a significant opportunity for in-house evaluation.

Medicinal chemistry Enzyme inhibition Anticancer research

Optimal Application Scenarios for Procuring 4-Amino-5-methylpyridin-2-ol Based on Evidence


Large-Scale Manufacturing of Finerenone (BAY 94-8862) API

This is the primary industrial application. The compound serves as a Key Starting Material (KSM) in the synthesis of finerenone, a blockbuster drug for chronic kidney disease . The reported optimized synthesis yielding 84% product at 99.1% purity makes it a viable and cost-effective choice for process chemists scaling up production . Procurement for this purpose should prioritize suppliers who can provide material of consistently high purity (≥99%) and can demonstrate control over critical impurities, as per the patent literature [1].

Analytical Reference Standard for Finerenone Quality Control

As Finerenone Impurity 48, this compound is essential for any analytical laboratory involved in the release testing or stability studies of finerenone drug substance or product [2]. It is used to develop and validate HPLC/UPLC methods for impurity profiling and to serve as a quantitative reference marker. For this application, procurement of a certified reference standard (CRS) or a highly characterized batch with a comprehensive Certificate of Analysis (CoA) including HPLC purity, NMR, and MS data is mandatory.

Medicinal Chemistry Exploration of Novel DHFR Inhibitors

For drug discovery programs targeting dihydrofolate reductase (DHFR) for antibacterial, antiparasitic, or anticancer applications, 4-Amino-5-methylpyridin-2-ol presents a structurally unique starting point . Its classification as a DHFR inhibitor , combined with its distinct substitution pattern, makes it a valuable building block for generating novel analogs. Researchers should procure this compound to synthesize focused libraries aimed at improving potency, overcoming resistance to existing antifolates (e.g., methotrexate), or achieving selective inhibition of pathogenic vs. human DHFR isoforms, as suggested by class-level inhibition data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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